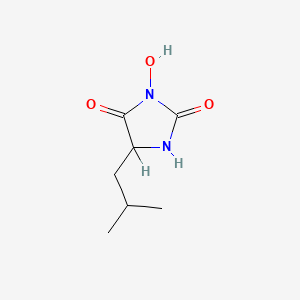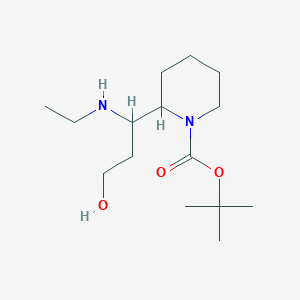
tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl ester group, an ethylamino group, and a hydroxypropyl group attached to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 3-chloropropanol to introduce the hydroxypropyl group. Finally, the ethylamino group is introduced through a nucleophilic substitution reaction with ethylamine .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反応の分析
Types of Reactions: tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like ethylamine or other amines.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
Chemistry: In organic synthesis, tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds .
Biology: This compound can be used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies. Its structural features make it a useful probe in biochemical assays .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group may form hydrogen bonds or ionic interactions with the active site of an enzyme, while the hydroxypropyl group can enhance binding affinity through additional hydrogen bonding . These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
類似化合物との比較
- tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
Comparison: tert-Butyl 2-(1-(ethylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to the presence of both an ethylamino group and a hydroxypropyl group, which provide distinct chemical reactivity and biological activity compared to similar compounds. For example, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate lacks the hydroxypropyl group, which may result in different binding properties and biological effects .
特性
分子式 |
C15H30N2O3 |
|---|---|
分子量 |
286.41 g/mol |
IUPAC名 |
tert-butyl 2-[1-(ethylamino)-3-hydroxypropyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H30N2O3/c1-5-16-12(9-11-18)13-8-6-7-10-17(13)14(19)20-15(2,3)4/h12-13,16,18H,5-11H2,1-4H3 |
InChIキー |
SYFRKNYYYOJHER-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1CCCCN1C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


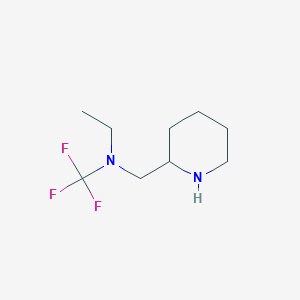
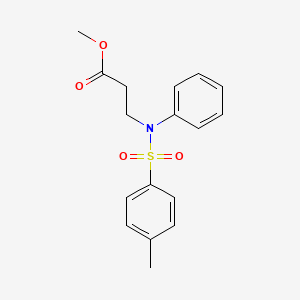
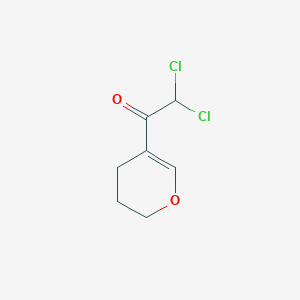
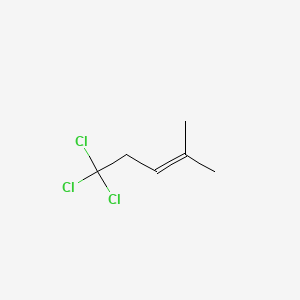
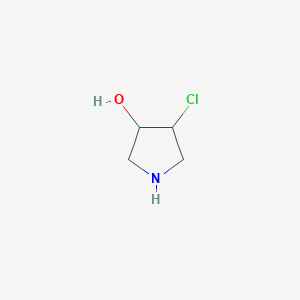
![Furo[2,3-B]benzofuran](/img/structure/B13948729.png)
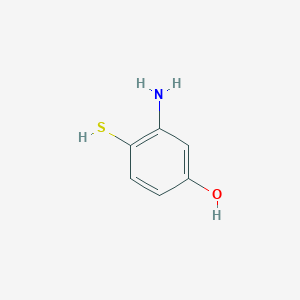
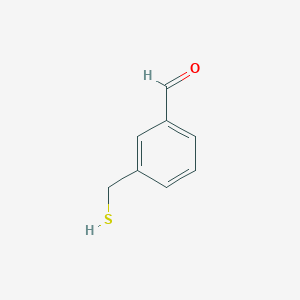
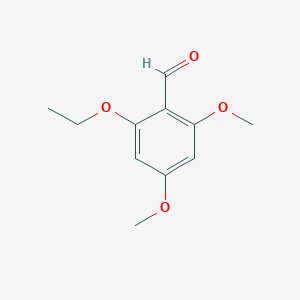
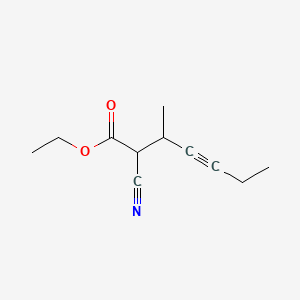
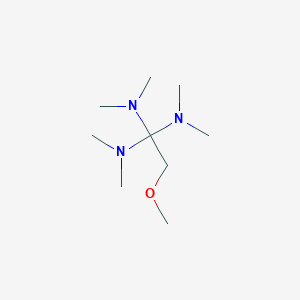
![2-(3,5-difluorophenyl)-N-[2-(ethyl-methyl-amino)-7-fluoro-4-oxo-4H-quinazolin-3-yl]acetamide](/img/structure/B13948765.png)

